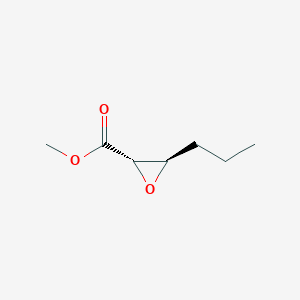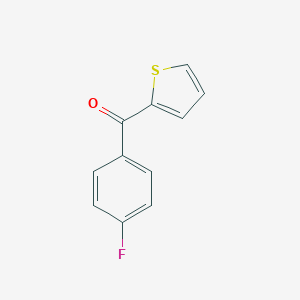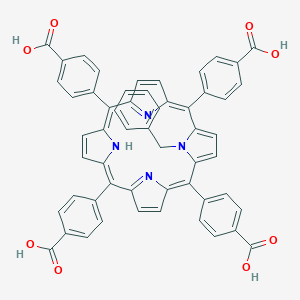
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine, also known as TCPP, is a porphyrin molecule that has been widely used in scientific research due to its unique properties. TCPP is a synthetic derivative of the natural porphyrin molecule, which is found in hemoglobin and chlorophyll. The synthesized TCPP molecule has four carboxyphenyl groups attached to it, which makes it highly water-soluble and stable.
作用机制
The mechanism of action of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine in PDT involves the generation of singlet oxygen, which is a highly reactive species that can cause oxidative damage to cancer cells. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine absorbs light energy and transfers it to molecular oxygen, which results in the formation of singlet oxygen. The singlet oxygen then reacts with cellular components, such as lipids and proteins, leading to cell death. In bioimaging, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine emits fluorescence upon excitation with light of a specific wavelength. The fluorescence intensity is proportional to the concentration of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine, which allows for the quantification of biological processes.
生化和生理效应
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been shown to have low toxicity and is well-tolerated in vivo. In PDT, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used to treat various types of cancer, including breast, lung, and prostate cancer. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors have been developed for the detection of metal ions, such as zinc and copper, which are essential for many biological processes. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has also been used to detect gases, such as carbon monoxide and nitric oxide, which are involved in various physiological processes.
实验室实验的优点和局限性
The advantages of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine include its high water solubility, stability, and low toxicity. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is easy to synthesize, and the yield is high. However, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has some limitations, such as its low quantum yield, which limits its use in bioimaging. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is also sensitive to photobleaching, which can affect its fluorescence intensity.
未来方向
There are many future directions for N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine research, including the development of more efficient photosensitizers for PDT, the optimization of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors for the detection of analytes, and the improvement of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based probes for bioimaging. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine can also be used in combination with other molecules, such as nanoparticles and liposomes, to enhance its properties and improve its efficacy. The development of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based theranostics, which combine diagnosis and therapy, is also a promising direction for future research.
Conclusion:
In conclusion, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is a versatile molecule that has been widely used in scientific research due to its unique properties. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used in various research areas, including PDT, bioimaging, and sensing. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is easy to synthesize, stable, and has low toxicity. However, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has some limitations, such as its low quantum yield and sensitivity to photobleaching. There are many future directions for N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine research, including the development of more efficient photosensitizers, the optimization of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors, and the improvement of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based probes for bioimaging.
合成方法
The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine involves the reaction of benzylamine with 4-carboxybenzaldehyde, followed by the condensation of the resulting product with pyrrole in the presence of a strong acid catalyst. The final product is obtained by oxidation of the porphyrin intermediate with a mild oxidizing agent. The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is relatively easy, and the yield is high.
科学研究应用
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used in various scientific research areas, including photodynamic therapy (PDT), bioimaging, and sensing. PDT is a non-invasive treatment for cancer, which involves the administration of a photosensitizer, followed by the exposure to light of a specific wavelength. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is an excellent photosensitizer due to its high absorption in the red region of the spectrum. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has also been used in bioimaging as a fluorescent probe, which allows for the visualization of biological structures and processes. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors have been developed for the detection of various analytes, including metal ions, gases, and biomolecules.
属性
CAS 编号 |
108440-59-1 |
|---|---|
产品名称 |
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine |
分子式 |
C55H36N4O8 |
分子量 |
880.9 g/mol |
IUPAC 名称 |
4-[23-benzyl-10,15,20-tris(4-carboxyphenyl)-21H-porphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C55H36N4O8/c60-52(61)36-14-6-32(7-15-36)48-40-22-23-41(56-40)49(33-8-16-37(17-9-33)53(62)63)43-25-27-45(58-43)51(35-12-20-39(21-13-35)55(66)67)47-29-28-46(59(47)30-31-4-2-1-3-5-31)50(44-26-24-42(48)57-44)34-10-18-38(19-11-34)54(64)65/h1-29,56H,30H2,(H,60,61)(H,62,63)(H,64,65)(H,66,67) |
InChI 键 |
TYKXQJUSHZBYAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
同义词 |
N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine N-bzHTCPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
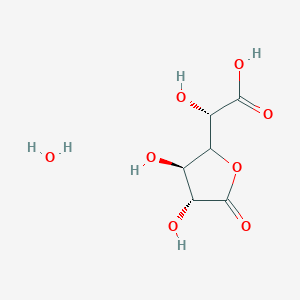
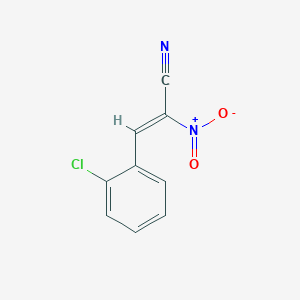
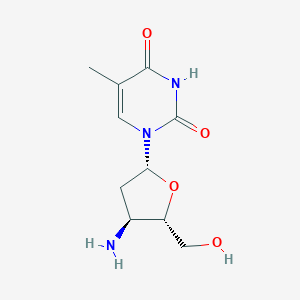
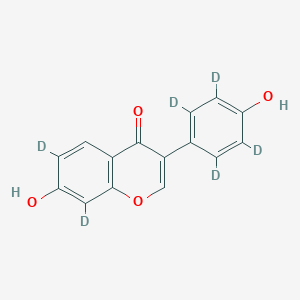
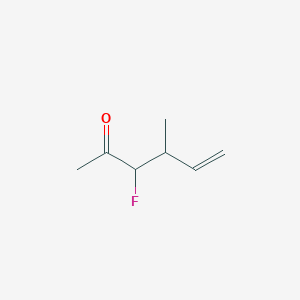
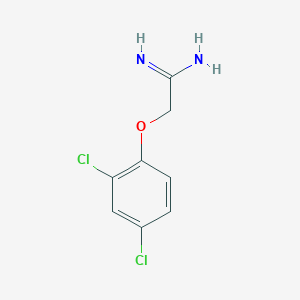
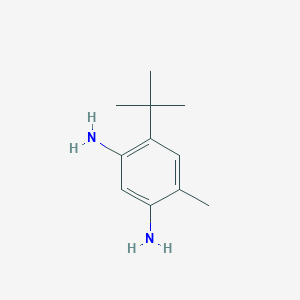
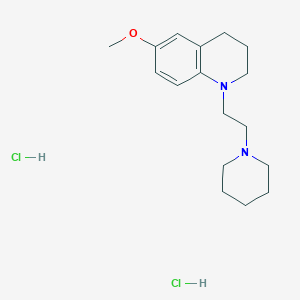
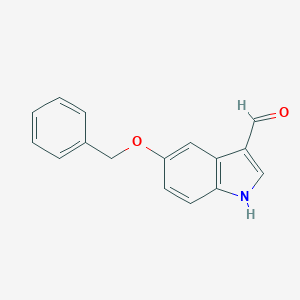
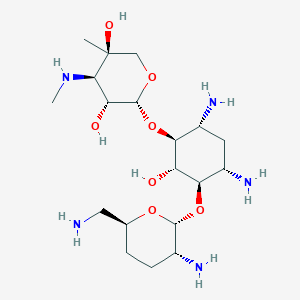
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
